2,2',3,3',5,6,6'-ヘプタクロロビフェニル

概要

説明

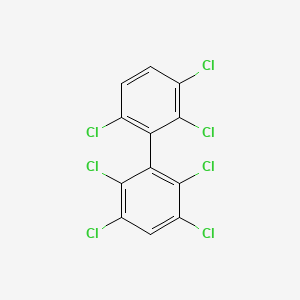

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of seven chlorine atoms attached to a biphenyl structure. This compound is part of a larger group of synthetic organic chemicals known for their stability and resistance to degradation. PCBs were widely used in various industrial applications until their production was banned due to environmental and health concerns .

科学的研究の応用

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. In chemistry, it serves as a model compound for studying the behavior of PCBs in various environmental matrices. In biology and medicine, research focuses on its bioaccumulation in living organisms and its potential health effects, including endocrine disruption and carcinogenicity. Industrially, PCBs were historically used as dielectric fluids in transformers and capacitors, as well as in hydraulic fluids and plasticizers .

作用機序

Target of Action

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . The circadian clock is an internal biological clock that regulates the sleep-wake cycle and other physiological processes.

Mode of Action

This compound interacts with its target by inhibiting the basal and circadian expression of the core circadian component PER1 . PER1 is a key protein involved in maintaining the circadian rhythm. By inhibiting PER1, 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl disrupts the normal functioning of the circadian clock.

Pharmacokinetics

It is also resistant to metabolism and can persist in the body for a long time, leading to bioaccumulation .

Result of Action

The inhibition of PER1 by 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl can disrupt the normal functioning of the circadian clock, potentially leading to sleep disorders, hormonal imbalances, and metabolic issues .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl. For instance, the compound’s lipophilic nature means it can accumulate in fatty tissues, and its resistance to metabolism means it can persist in the environment and the body for a long time . Therefore, exposure to this compound can have long-term health effects.

生化学分析

Biochemical Properties

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is known to interact with various biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the biochemical reactions involving this compound.

Cellular Effects

The cellular effects of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl are primarily due to its interaction with various cellular components. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind to the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

準備方法

The synthesis of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully monitored to achieve the desired degree of chlorination . Industrial production methods often involve large-scale chlorination reactors designed to handle the exothermic nature of the reaction and ensure uniform distribution of chlorine atoms across the biphenyl structure .

化学反応の分析

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of chlorinated benzoic acids and other oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated biphenyls.

類似化合物との比較

2,2’,3,3’,5,6,6’-Heptachlorobiphenyl is one of many polychlorinated biphenyls, each differing in the number and position of chlorine atoms. Similar compounds include:

2,2’,3,3’,4,4’,5-Heptachlorobiphenyl: Another heptachlorinated biphenyl with different chlorine atom positions, affecting its chemical properties and biological activity.

2,2’,3,3’,4,4’,6-Heptachlorobiphenyl: Similar in structure but with a unique chlorine arrangement, leading to distinct environmental and toxicological profiles.

2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Differing in chlorine placement, this compound exhibits unique reactivity and biological effects.

The uniqueness of 2,2’,3,3’,5,6,6’-Heptachlorobiphenyl lies in its specific chlorine arrangement, which influences its stability, reactivity, and interaction with biological systems.

生物活性

2,2',3,3',5,6,6'-Heptachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are synthetic organic chemicals known for their environmental persistence and potential toxicity. The biological activity of 2,2',3,3',5,6,6'-Heptachlorobiphenyl has been the subject of various studies due to its implications in toxicology and environmental health.

- Chemical Formula : C12H3Cl7

- Molecular Weight : 403.4 g/mol

- Structure : The compound features seven chlorine atoms attached to a biphenyl structure, influencing its biological interactions.

Mechanisms of Biological Activity

The biological activity of 2,2',3,3',5,6,6'-Heptachlorobiphenyl is primarily mediated through its interaction with various cellular receptors and pathways:

- Aryl Hydrocarbon Receptor (AhR) : This compound acts as a ligand for the AhR, which regulates the expression of genes involved in xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes such as CYP1A1, which are crucial for the metabolism of various compounds including PCBs themselves .

- Nuclear Factor kappa B (NF-kB) : It can also interact with NF-kB signaling pathways. This interaction may contribute to inflammatory responses and has implications in cancer biology .

- Estrogenic Activity : There is evidence suggesting that 2,2',3,3',5,6,6'-Heptachlorobiphenyl can mimic estrogen and activate estrogen receptors (ER), leading to transcriptional activation of target genes associated with reproductive health and development .

Toxicological Effects

Research indicates that exposure to 2,2',3,3',5,6,6'-Heptachlorobiphenyl can lead to several adverse health effects:

- Hepatotoxicity : Studies have shown that this compound can cause liver damage and increase liver weights in animal models .

- Immunotoxicity : It has been linked to thymic atrophy in certain strains of mice, indicating potential immunosuppressive effects .

- Reproductive Toxicity : The compound's estrogenic properties raise concerns regarding its impact on reproductive health and development in exposed populations .

Case Studies

Several studies have investigated the effects of 2,2',3,3',5,6,6'-Heptachlorobiphenyl:

- Animal Studies : Research involving rats demonstrated that administration of this PCB congener resulted in increased liver lipids and thymic atrophy at doses as low as 20 ppm .

- Environmental Impact Assessments : Investigations into contaminated sites have shown bioaccumulation of PCBs in aquatic organisms. Fish sampled from these sites exhibited elevated levels of 2,2',3,3',5,6,6'-Heptachlorobiphenyl and related congeners .

Data Table: Biological Effects Summary

特性

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,6-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-11(18)6(15)3-7(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHVYEUZLSYHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073538 | |

| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-64-6 | |

| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166JMZ6X6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。